molecular formula C11H11NO4S B12210081 N,N-dimethyl-2-oxo-2H-chromene-6-sulfonamide

N,N-dimethyl-2-oxo-2H-chromene-6-sulfonamide

Cat. No.: B12210081
M. Wt: 253.28 g/mol
InChI Key: HFTBAPJFVDEXJP-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-oxo-2H-chromene-6-sulfonamide is a compound belonging to the class of chromenes, which are oxygen-containing heterocycles. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a sulfonamide group, which is known for its role in various pharmaceutical applications due to its ability to interact with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-oxo-2H-chromene-6-sulfonamide typically involves the reaction of 2H-chromene derivatives with sulfonamide reagents. One common method includes the cyclization of 3-formyl-4-hydroxybenzenesulfonyl chloride with activated methylene derivatives in the presence of ammonium acetate as a catalyst . The reaction conditions often involve moderate temperatures and the use of organic solvents such as acetone or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-oxo-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts such as palladium or copper.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted chromenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-dimethyl-2-oxo-2H-chromene-6-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their function. This interaction can inhibit enzymes or receptors involved in various biological processes, leading to its therapeutic effects. For example, it may inhibit enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate metabolism, thereby exhibiting antidiabetic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-2-oxo-2H-chromene-6-sulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the sulfonamide group enhances its potential as a therapeutic agent, particularly in the treatment of metabolic disorders and infections.

Properties

Molecular Formula

C11H11NO4S

Molecular Weight

253.28 g/mol

IUPAC Name

N,N-dimethyl-2-oxochromene-6-sulfonamide

InChI

InChI=1S/C11H11NO4S/c1-12(2)17(14,15)9-4-5-10-8(7-9)3-6-11(13)16-10/h3-7H,1-2H3

InChI Key

HFTBAPJFVDEXJP-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)OC(=O)C=C2

Origin of Product

United States

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